4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (DNCA) is a compound with an organic structure that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural and synthetic products. DNCA has a wide range of applications in scientific research due to its ability to act as a catalyst and its ability to form strong complexes with other compounds. It is a versatile compound that has been used in various fields such as biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
Structural Studies and Pharmacological Activity
Dihydropyridine derivatives have been extensively studied for their structural characteristics and pharmacological potential, especially as calcium channel antagonists. The crystal structures of various dihydropyridines have been determined, showing that the dihydropyridine ring can exist in different conformations, influenced by the substituents attached to the ring. These structural nuances are essential for understanding their pharmacological activity, particularly their ability to inhibit calcium channels in smooth muscle cells. The relationship between the ring conformation and pharmacological activity highlights the significance of structural design in developing therapeutic agents (Fossheim et al., 1982).
Synthesis and Chemical Reactions
The synthetic versatility of dihydropyridine derivatives makes them valuable in chemical research. They serve as key intermediates in various chemical reactions, such as the condensation reactions to form carboxylic esters. These reactions are pivotal for synthesizing a wide range of chemical entities that find applications in material science, biochemistry, and pharmaceuticals. The ability to undergo specific chemical transformations under defined conditions illustrates the role of dihydropyridine derivatives in advancing synthetic chemistry (Shiina et al., 2002).
Material Science Applications
In material science, dihydropyridine derivatives are explored for their potential in creating novel materials. Their structural properties, such as the ability to form coordination polymers with metals, open up possibilities for developing materials with specific characteristics. These materials can have applications ranging from gas storage and separation to catalysis and sensing. The interaction of dihydropyridine derivatives with metal ions and their role in forming complex structures underscore their utility in designing new materials with desired functionalities (Liu et al., 2012).
properties
IUPAC Name |
4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-3-5(8(12)13)7(11)9-4(2)6(3)10(14)15/h1-2H3,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSAGPKAERRLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289564 | |
Record name | ST038660 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
89977-22-0 | |
Record name | NSC61968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST038660 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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